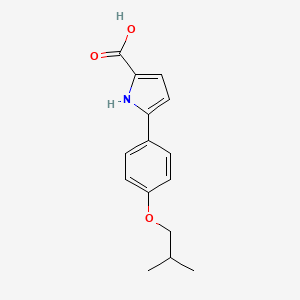

5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-[4-(2-methylpropoxy)phenyl]-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(2)9-19-12-5-3-11(4-6-12)13-7-8-14(16-13)15(17)18/h3-8,10,16H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBJHJPAZRSQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Isobutoxyphenyl Group: The 4-isobutoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an isobutoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the aromatic ring is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production methods for 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Lipophilicity: The isobutoxy group in the target compound provides higher logP compared to bromophenyl (–Br) or dimethylamino (–N(CH₃)₂) analogs, favoring passive diffusion across biological membranes.

- Acidity : The bromophenyl analog’s electron-withdrawing Br increases the carboxylic acid’s acidity (lower pKa), enhancing solubility in basic media .

Key Insights :

- The target compound’s isobutoxy group may improve bioactivity compared to the parent 1H-pyrrole-2-carboxylic acid by enhancing cellular uptake .

- Halogenated analogs (e.g., Br, Cl) are preferred in medicinal chemistry for their ability to engage in halogen bonding, critical for target binding .

- The dimethylamino analog (CAS 2110679-33-7) exhibits pH-dependent solubility, making it suitable for controlled-release formulations .

Biological Activity

5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid features a pyrrole ring substituted with an isobutoxyphenyl group and a carboxylic acid moiety. Its molecular formula is C14H17NO3, and it has a molecular weight of approximately 247.29 g/mol. The presence of the carboxylic acid group is significant for its biological activity, as it can participate in various interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of pyrrole derivatives, including 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. For instance, pyrrole-based compounds have been shown to disrupt quorum sensing in Pseudomonas aeruginosa, a critical pathogen associated with biofilm formation and antibiotic resistance .

The mechanism through which 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity and leading to altered metabolic pathways.

- Quorum Sensing Interference : Similar compounds have demonstrated the ability to inhibit quorum sensing mechanisms in bacteria, reducing virulence factor production and biofilm formation .

Case Studies and Experimental Data

- Antibacterial Efficacy : In vitro studies have shown that derivatives of pyrrole can significantly reduce the viability of Pseudomonas aeruginosa when combined with existing antibiotics such as gentamicin or piperacillin. This combination therapy enhances the susceptibility of resistant strains by disrupting biofilm integrity .

- Oxidative Stress Response : Research on related pyrrole compounds indicates that they may activate antioxidant pathways, potentially offering protective effects against oxidative stress-related injuries in cellular models .

- Cell Viability Assays : In cell culture experiments, 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid has been tested for cytotoxicity against various cancer cell lines, demonstrating selective inhibition of cell proliferation at specific concentrations.

Data Table: Biological Activities of Pyrrole Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including coupling of isobutoxyphenyl groups to pyrrole rings and subsequent carboxylation. Key steps require temperature control (e.g., 80–120°C), Lewis acid catalysts (e.g., AlCl₃), and inert atmospheres to prevent oxidation. Yield optimization may employ Design of Experiments (DoE) to test variables like solvent polarity, stoichiometry, and reaction time .

- Characterization : Confirm purity and structure via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous stereochemical assignment .

Q. How do the solubility and stability of this compound influence experimental design?

- Solubility : Solubility varies significantly with solvent polarity. For biological assays, dimethyl sulfoxide (DMSO) is preferred, while methanol/water mixtures are used for chromatographic purification. Stability studies under varying pH (2–10) and temperatures (4–37°C) are critical for storage recommendations .

- Handling : Store lyophilized at -20°C with desiccants to prevent hydrolysis of the carboxylic acid group .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays : Start with cytotoxicity profiling (e.g., MTT assay) and enzyme inhibition studies (e.g., kinase or protease targets). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Controls : Include structurally analogous compounds (e.g., fluorophenyl or bromophenyl derivatives) to assess the role of the isobutoxy group .

Advanced Research Questions

Q. How can computational methods enhance the optimization of synthetic pathways?

- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Tools like ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by predicting optimal catalysts and solvents .

- Machine Learning : Train models on existing pyrrole-carboxylic acid synthesis data to predict yields and side-product formation .

Q. How should researchers resolve contradictions in spectral or biological activity data?

- Case Study : If NMR suggests a pure product but biological assays show inconsistent activity, verify via:

- HPLC-MS : Detect trace impurities or stereoisomers.

- X-ray Crystallography : Confirm solid-state structure and rule out polymorphism .

- Dose-Response Replication : Test multiple batches to isolate batch-specific anomalies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Analog Synthesis : Modify the isobutoxy group (e.g., replace with methoxy or trifluoromethyl groups) and compare bioactivity. Use molecular docking to map interactions with target proteins .

- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using software like Schrödinger’s Phase .

Q. How can this compound be integrated into hybrid materials or prodrug formulations?

- Material Science : Conjugate with polymers (e.g., PEG) via ester linkages to enhance solubility. Monitor thermal stability via TGA and DSC .

- Prodrug Design : Synthesize ethyl ester derivatives to improve membrane permeability, followed by in vivo hydrolysis studies to assess conversion rates .

Methodological Best Practices

- Experimental Design : Apply Taguchi or factorial designs to optimize multi-variable synthesis and bioassays, reducing iterations by >50% .

- Data Validation : Cross-validate spectral data with PubChem or crystallographic databases to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated and bioactive compounds, including waste disposal and occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.